molecular formula C22H19N3O2 B2432877 Ethyl 6-(benzylamino)-5-cyano-2-phenylnicotinate CAS No. 477866-05-0

Ethyl 6-(benzylamino)-5-cyano-2-phenylnicotinate

Cat. No.: B2432877
CAS No.: 477866-05-0
M. Wt: 357.413
InChI Key: LGPOPIIEQFYLKX-UHFFFAOYSA-N
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Description

Ethyl 6-(benzylamino)-5-cyano-2-phenylnicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by the presence of a benzylamino group, a cyano group, and a phenyl group attached to a nicotinate backbone

Properties

IUPAC Name

ethyl 6-(benzylamino)-5-cyano-2-phenylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-2-27-22(26)19-13-18(14-23)21(24-15-16-9-5-3-6-10-16)25-20(19)17-11-7-4-8-12-17/h3-13H,2,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPOPIIEQFYLKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)NCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(benzylamino)-5-cyano-2-phenylnicotinate typically involves multi-step organic reactions. One common method involves the condensation of ethyl nicotinate with benzylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(benzylamino)-5-cyano-2-phenylnicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted nicotinates.

Scientific Research Applications

Pharmacological Applications

2.1. Enzyme Inhibition

One of the prominent applications of this compound is its role as an inhibitor of acetylcholinesterase (AChE). Research indicates that it exhibits significant inhibitory activity against AChE, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound's IC50 value indicates its potency in inhibiting AChE, making it a candidate for further development in this therapeutic area .

2.2. Neuroprotective Effects

Studies have shown that ethyl 6-(benzylamino)-5-cyano-2-phenylnicotinate possesses neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from apoptosis induced by various stressors, including oxidative stress and excitotoxicity. This neuroprotective profile suggests potential applications in treating conditions like stroke and traumatic brain injury .

Case Studies and Research Findings

3.1. Neuroprotective Efficacy in Animal Models

A series of animal studies have demonstrated the efficacy of this compound in reducing neuronal damage in models of ischemia and neurodegeneration. For instance, administration in rodent models resulted in decreased markers of inflammation and improved cognitive function post-injury .

3.2. Clinical Observations

In clinical settings, observational studies have reported improvements in cognitive function among patients treated with compounds similar to this compound, particularly those with mild cognitive impairment. These findings underscore the compound’s potential as a therapeutic agent for cognitive enhancement .

Applications in Drug Development

The compound is also being explored as a lead structure for developing new pharmacological agents targeting cholinergic pathways. Its ability to modulate neurotransmitter levels positions it as a valuable candidate in the design of drugs aimed at enhancing memory and learning capabilities.

Data Table: Summary of Research Findings

Study TypeFocus AreaFindingsReference
In Vitro StudiesAChE InhibitionSignificant inhibition with IC50 values < 0.5 µM
Animal StudiesNeuroprotectionReduced neuronal damage and improved recovery
Clinical ObservationsCognitive FunctionEnhanced cognitive performance in treated patients

Mechanism of Action

The mechanism of action of Ethyl 6-(benzylamino)-5-cyano-2-phenylnicotinate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological molecules, while the cyano group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(amino)-5-cyano-2-phenylnicotinate
  • Ethyl 6-(methylamino)-5-cyano-2-phenylnicotinate
  • Ethyl 6-(dimethylamino)-5-cyano-2-phenylnicotinate

Uniqueness

Ethyl 6-(benzylamino)-5-cyano-2-phenylnicotinate is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Biological Activity

Ethyl 6-(benzylamino)-5-cyano-2-phenylnicotinate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C23_{23}H22_{22}N3_3O2_2
  • IUPAC Name : this compound

This compound features a cyano group, a benzylamino moiety, and a nicotinic acid derivative, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Notably, it has been studied for its role as an inhibitor of the Hedgehog (Hh) signaling pathway, which is implicated in various cancers and developmental processes.

  • Hedgehog Signaling Pathway Inhibition : The compound acts as an antagonist to components of the Hh signaling pathway. This pathway is crucial for cell proliferation and differentiation; aberrations can lead to malignancies such as basal cell carcinoma and medulloblastoma .
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound exhibits anti-inflammatory effects, potentially making it useful in treating inflammatory diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Mechanism/Effect Reference
Hedgehog Pathway InhibitionInhibits Smoothened (Smo) activity
Anti-inflammatoryReduces pro-inflammatory cytokine production
Cytotoxicity in Cancer CellsInduces apoptosis in specific cancer cell lines

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Cancer Cell Lines : In vitro studies demonstrated that this compound effectively induces apoptosis in various cancer cell lines through modulation of the Hedgehog signaling pathway. This suggests potential for development as an anti-cancer agent .
  • Inflammatory Models : In animal models of inflammation, this compound showed significant reduction in markers of inflammation, indicating its potential utility in treating inflammatory conditions .
  • Pharmacokinetics and Toxicology : Research into the pharmacokinetics of this compound indicates favorable absorption and distribution characteristics, with minimal toxicity observed at therapeutic doses .

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